molecular formula C8H6N2O2 B3293591 6-Hydroxy-1H-indazole-3-carboxaldehyde CAS No. 885520-11-6

6-Hydroxy-1H-indazole-3-carboxaldehyde

Cat. No.: B3293591
CAS No.: 885520-11-6
M. Wt: 162.15 g/mol
InChI Key: ACANHGBHLHLLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1H-indazole-3-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of o-nitroaniline derivatives followed by reduction and formylation.

  • Modern Approaches: Advances in synthetic chemistry have led to more efficient methods, such as the use of transition metal-catalyzed reactions and green chemistry principles to reduce environmental impact.

Industrial Production Methods: Industrial production often involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.

  • Reduction: Reduction reactions can reduce the aldehyde group to alcohols.

  • Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 6-Hydroxy-1H-indazole-3-carboxylic acid.

  • Reduction: 6-Hydroxy-1H-indazole-3-hydroxymethyl.

  • Substitution: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

Chemistry: 6-Hydroxy-1H-indazole-3-carboxaldehyde is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it valuable in drug discovery and development.

Medicine: It is used in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Hydroxy-1H-indazole-3-carboxaldehyde exerts its effects involves interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play a crucial role in binding to these targets, leading to biological responses.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that trigger signaling pathways leading to cellular responses.

Comparison with Similar Compounds

  • Indole: A closely related compound with similar biological activities.

  • Indazole: The parent compound with variations in the substitution pattern.

  • Isoindazole: A structural isomer with different chemical properties.

Uniqueness: 6-Hydroxy-1H-indazole-3-carboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indazole derivatives.

Properties

IUPAC Name

6-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-8-6-2-1-5(12)3-7(6)9-10-8/h1-4,12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANHGBHLHLLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282027
Record name 6-Hydroxy-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-11-6
Record name 6-Hydroxy-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1H-indazole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-1H-indazole-3-carboxaldehyde
Reactant of Route 3
6-Hydroxy-1H-indazole-3-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-1H-indazole-3-carboxaldehyde
Reactant of Route 5
6-Hydroxy-1H-indazole-3-carboxaldehyde
Reactant of Route 6
6-Hydroxy-1H-indazole-3-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.